molecular formula C9H11NO3 B3054369 Ethyl 5-(hydroxymethyl)nicotinate CAS No. 59936-06-0

Ethyl 5-(hydroxymethyl)nicotinate

Cat. No.: B3054369
CAS No.: 59936-06-0
M. Wt: 181.19
InChI Key: KVLGRHMHNMGGCH-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group attached to the 5-position of the nicotinic acid ring, with a hydroxymethyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(hydroxymethyl)nicotinate typically involves the esterification of 5-(hydroxymethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 5-(hydroxymethyl)nicotinic acid and ethanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products:

    Oxidation: 5-(formyl)nicotinic acid or 5-(carboxy)nicotinic acid.

    Reduction: 5-(hydroxymethyl)nicotinic alcohol.

    Substitution: 5-(hydroxymethyl)nicotinic acid.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as an antioxidant.

    Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to changes in cellular signaling pathways. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl nicotinate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    5-(hydroxymethyl)nicotinic acid: The parent acid form of Ethyl 5-(hydroxymethyl)nicotinate.

Uniqueness: this compound is unique due to the presence of both the ethyl ester and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLGRHMHNMGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712290
Record name Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59936-06-0
Record name Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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